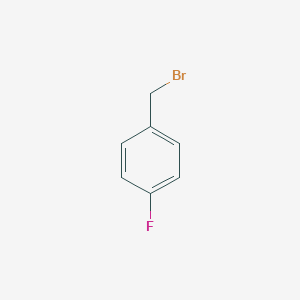

4-Fluorobenzyl bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(bromomethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPLEPBDPJYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060032 | |

| Record name | 4-Fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-46-1 | |

| Record name | 4-Fluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(bromomethyl)-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-p-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL3GW5GWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Fluorobenzyl bromide (CAS No. 459-46-1), a versatile reagent widely employed in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on experimental protocols and its relevance in medicinal chemistry.

Core Properties of this compound

This compound is a substituted aromatic compound valued for its ability to introduce the 4-fluorobenzyl moiety into a wide range of molecules.[1][2] Its reactivity is primarily centered around the benzylic bromide, making it an excellent alkylating agent.[3]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 459-46-1[4] |

| Molecular Formula | C₇H₆BrF[4] |

| Molecular Weight | 189.02 g/mol [4] |

| Synonyms | α-Bromo-4-fluorotoluene, 1-(Bromomethyl)-4-fluorobenzene, p-Fluorobenzyl bromide |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85 °C at 15 mmHg[3] |

| Density | 1.517 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.547[3] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. |

Reactivity and Stability

This compound is a reactive compound, primarily due to the lability of the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. It is stable under normal storage conditions, though it is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. The presence of the fluorine atom on the aromatic ring can influence the electronic properties of the molecule, which can, in turn, affect the metabolic stability and binding interactions of its derivatives.[3]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the radical bromination of 4-fluorotoluene (B1294773).

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-Fluorotoluene

This protocol describes a typical laboratory procedure for the synthesis of this compound.

Materials:

-

4-Fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorotoluene (1.0 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide (B58015) byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications in Drug Development

This compound is a key building block in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.[1][5] Its primary utility lies in its role as an electrophile in Sₙ2 reactions, allowing for the attachment of the 4-fluorobenzyl group to nucleophiles such as amines, alcohols, phenols, and thiols.[3]

Caption: General scheme for Sₙ2 alkylation reactions using this compound.

N-Alkylation of Amines

Detailed Experimental Protocol: Synthesis of N-(4-Fluorobenzyl)aniline

This protocol provides a general procedure for the N-alkylation of a primary amine.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of aniline (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

To this stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

O-Alkylation of Phenols

Detailed Experimental Protocol: Synthesis of 4-Fluorobenzyl phenyl ether

This protocol outlines a typical procedure for the O-alkylation of a phenol.[6]

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone (B3395972) or DMF

-

Diethyl ether

-

1 M Sodium hydroxide (B78521) solution (aqueous)

-

Water, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve phenol (1.0 equivalent) in acetone and add potassium carbonate (1.5 equivalents).

-

Add this compound (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ether.

-

Purify by column chromatography or distillation if necessary.

Role in Targeting Signaling Pathways

Derivatives of this compound have shown significant potential in modulating various cellular signaling pathways implicated in diseases such as cancer. The introduction of the 4-fluorobenzyl group can enhance the binding affinity and selectivity of compounds towards their biological targets.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Several studies have reported the synthesis of compounds containing the 4-fluorobenzyl moiety that act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[7][8] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Caption: Simplified diagram of RTK signaling inhibition by a 4-fluorobenzyl derivative.

Disruption of Microtubule Dynamics

A notable example is Bis(4-fluorobenzyl)trisulfide, a derivative that has been shown to inhibit tumor growth by modifying β-tubulin and suppressing microtubule dynamics.[4] This disruption leads to G2-M phase cell cycle arrest and apoptosis in cancer cells. This highlights the potential of incorporating the 4-fluorobenzyl group in the design of novel anticancer agents that target the cytoskeleton.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its well-defined reactivity, coupled with the beneficial properties often conferred by the fluorine atom, makes it a frequent choice for the synthesis of complex and biologically active molecules. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of new chemical entities. As with any reactive chemical, appropriate safety precautions should always be taken when handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzyl Bromide from 4-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-fluorobenzyl bromide from 4-fluorotoluene (B1294773). This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, valued for its role as an alkylating agent that introduces the 4-fluorobenzyl moiety into target molecules.[1] This guide details established experimental protocols, presents comparative quantitative data, and illustrates the underlying chemical principles and workflows.

Introduction

The synthesis of this compound from 4-fluorotoluene is predominantly achieved through a free-radical bromination of the benzylic methyl group. This reaction selectively targets the C-H bonds of the methyl group due to the resonance stabilization of the resulting benzylic radical. The primary methods employed for this transformation are:

-

Bromination with N-Bromosuccinimide (NBS) and a Radical Initiator: A widely used laboratory-scale method.

-

Photobromination with Elemental Bromine: A classic approach utilizing light to initiate the radical chain reaction.

-

Continuous Flow Bromination with In-situ Generated Bromine: A modern, greener, and more scalable approach.

This guide will delve into the specifics of each of these methodologies, providing detailed protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

Reaction Mechanism: Free-Radical Bromination

The side-chain bromination of 4-fluorotoluene proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond to form radicals. In the case of NBS bromination, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is used.[1] When using elemental bromine, ultraviolet (UV) light provides the energy for the homolytic cleavage of the Br-Br bond.

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-fluorotoluene to form a resonance-stabilized 4-fluorobenzyl radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine source (either NBS or Br₂) to yield the desired this compound and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.

Below is a visual representation of the free-radical bromination pathway.

Caption: General mechanism of free-radical benzylic bromination.

Experimental Protocols

This section provides detailed experimental procedures for the three primary methods of synthesizing this compound from 4-fluorotoluene.

Method 1: Bromination with N-Bromosuccinimide (NBS)

This is a common and reliable laboratory method.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorotoluene (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 equivalents).

-

Solvent Addition: Add a suitable solvent, traditionally carbon tetrachloride (CCl₄). Due to the toxicity and environmental concerns of CCl₄, alternative solvents like acetonitrile (B52724) or cyclohexane (B81311) can be used, although reaction times may vary.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The completion of the reaction is often indicated by the succinimide (B58015) byproduct floating on top of the solvent.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Method 2: Photobromination with Elemental Bromine

This method uses elemental bromine and a light source to initiate the reaction.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 4-fluorotoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or chloroform).

-

Initiation: Position a UV lamp or a high-wattage incandescent bulb close to the reaction flask to irradiate the mixture.

-

Reagent Addition: Slowly add a solution of elemental bromine (1 equivalent) in the same solvent to the stirred and irradiated reaction mixture. The addition is typically done at a rate that maintains a pale orange color in the reaction mixture.

-

Reaction Conditions: Continue to stir and irradiate the mixture at room temperature or with gentle heating until the bromine color disappears and HBr evolution ceases.

-

Work-up:

-

Cool the reaction mixture.

-

Wash the mixture with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

-

Purification:

-

Remove the solvent by distillation.

-

The resulting crude this compound is then purified by vacuum distillation.

-

Method 3: Continuous Flow Photochemical Bromination

This modern approach offers improved safety, efficiency, and scalability.

Experimental Protocol:

-

System Setup: A continuous flow system is assembled using a microreactor or a coiled tube reactor made of a transparent material (e.g., PFA tubing). The reactor is irradiated with a suitable light source (e.g., 405 nm LEDs). Two syringe pumps are used to introduce the reactants.

-

Reagent Streams:

-

Stream 1 (Organic Phase): A solution of 4-fluorotoluene in a suitable solvent (e.g., acetonitrile) or neat.

-

Stream 2 (Aqueous Phase): An aqueous solution of sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) to generate bromine in-situ.

-

-

Reaction Execution:

-

The two streams are pumped into a T-mixer and then into the irradiated flow reactor.

-

The flow rates are adjusted to control the residence time in the reactor, which is typically on the order of seconds to minutes.

-

-

In-line Quenching: The output from the reactor is mixed with a quenching stream (e.g., aqueous sodium thiosulfate) in another T-mixer to neutralize any unreacted bromine and HBr.

-

Work-up and Purification:

-

The quenched reaction mixture is collected, and the organic and aqueous layers are separated.

-

The organic layer is washed with brine and dried over a drying agent.

-

The solvent is removed under reduced pressure to yield the product, which can be further purified by distillation if necessary.

-

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Method 1: NBS Bromination | Method 2: Photobromination with Br₂ | Method 3: Continuous Flow |

| Typical Yield | 70-85% | 65-80% | >95% |

| Purity (before distillation) | ~90% | ~85% | >95% |

| Reaction Time | 2-4 hours | 1-3 hours | < 15 minutes |

| Key Reagents | 4-Fluorotoluene, NBS, Radical Initiator | 4-Fluorotoluene, Bromine, Light Source | 4-Fluorotoluene, NaBrO₃, HBr, Light Source |

| Solvent | CCl₄, Acetonitrile, Cyclohexane | CCl₄, Chloroform | Acetonitrile or Solvent-free |

| Safety Considerations | Use of toxic CCl₄ (can be substituted) | Handling of highly corrosive and toxic Br₂ | In-situ generation of Br₂ improves safety |

| Scalability | Good for lab scale | Moderate | Excellent for both lab and industrial scale |

Potential Side Reactions and Byproducts

The primary side reaction in the synthesis of this compound is over-bromination, leading to the formation of 4-fluorobenzal bromide (dibrominated) and 4-fluorobenzotribromide (tribrominated). The formation of these byproducts can be minimized by carefully controlling the stoichiometry of the brominating agent and the reaction time. Using a slight excess of 4-fluorotoluene can also help to reduce over-bromination.

Ring bromination is generally not a significant side reaction under free-radical conditions, as the reaction conditions favor substitution on the benzylic carbon.

The workflow for a typical synthesis and purification process is depicted below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a characteristic singlet for the benzylic protons (-CH₂Br) at approximately 4.4-4.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The benzylic carbon will appear at around 32-33 ppm. The aromatic carbons will show signals in the range of 115-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

-

IR (Infrared) Spectroscopy: The spectrum will show characteristic C-H stretching frequencies for the aromatic and benzylic groups, as well as a C-Br stretching frequency around 600-700 cm⁻¹.

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to determine the purity of the product and identify any byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The synthesis of this compound from 4-fluorotoluene is a well-established and important transformation in organic synthesis. While traditional methods using NBS or elemental bromine are effective on a laboratory scale, modern continuous flow techniques offer significant advantages in terms of safety, efficiency, and scalability. The choice of method will depend on the specific requirements of the researcher, including the desired scale, available equipment, and safety considerations. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide on the Reactivity of 4-Fluorobenzyl Bromide in Sₙ2 Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the reactivity of 4-fluorobenzyl bromide in bimolecular nucleophilic substitution (Sₙ2) reactions. This compound is a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the introduction of a fluorobenzyl moiety can significantly alter a molecule's biological properties.[1] Understanding its reactivity is paramount for optimizing synthetic routes and designing novel molecular entities.

Core Concepts of Sₙ2 Reactivity in Benzylic Systems

The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[2][3] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[2][3][4]

Rate = k[Substrate][Nucleophile][4]

Benzylic halides, such as this compound, are particularly reactive towards Sₙ2 displacement. This enhanced reactivity, known as the "benzylic effect," is traditionally attributed to the stabilization of the Sₙ2 transition state through π-conjugation with the adjacent aromatic ring.[5][6] In the transition state, the p-orbitals of the benzylic carbon can overlap with the π-system of the phenyl ring, delocalizing the buildup of negative charge.[5][6] However, recent computational studies suggest that electrostatic interactions between the reacting fragments are the primary drivers of this acceleration, with charge delocalization playing a more limited role.[7][8][9]

The Electronic Influence of the Para-Fluoro Substituent

The fluorine atom at the para position of the benzyl (B1604629) ring exerts a dual electronic effect:

-

Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect can slightly destabilize the electron-rich Sₙ2 transition state.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the ring, which would tend to stabilize the transition state.

The net impact on the Sₙ2 reaction rate is a subtle balance of these opposing effects. While fluorine is generally considered an electronegative atom, its overall effect on the reactivity of the benzylic carbon in Sₙ2 reactions is often minor compared to the inherent reactivity of the benzylic system.[1] However, computational studies on para-substituted benzyl fluorides show a strong correlation between the electrostatic potential at the benzylic carbon and the Sₙ2 activation energies, suggesting that substituents directly modulate the electrophilicity of the reaction center.[5][7]

Quantitative Reactivity Data

While specific kinetic data for this compound is sparsely tabulated in comparative studies, its reactivity can be inferred from Hammett studies and qualitative observations. The reactivity of substituted benzyl halides is highly dependent on the nucleophile, solvent, and the nature of the substituent.

Generally, both electron-donating and electron-withdrawing groups can accelerate benzylic substitution reactions, often leading to U-shaped Hammett plots.[5] This behavior is sometimes interpreted as a shift in mechanism from a pure Sₙ2 pathway towards a more Sₙ1-like character for strongly electron-donating groups.[5] For a weakly deactivating group like fluorine, the reactivity is expected to be similar to, or slightly less than, that of unsubstituted benzyl bromide.

Table 1: Relative Reactivity of Substituted Alkyl Halides in Sₙ2 Reactions

| Substrate Type | Example | Relative Rate | Key Factor |

| Methyl | CH₃-Br | Fastest | Minimal steric hindrance[10] |

| Primary Alkyl | CH₃CH₂-Br | Fast | Low steric hindrance[10] |

| Benzylic | C₆H₅CH₂-Br | Very Fast | Transition state stabilization[6][7] |

| Secondary Alkyl | (CH₃)₂CH-Br | Slow | Increased steric hindrance[10] |

| Tertiary Alkyl | (CH₃)₃C-Br | No Reaction | Prohibitive steric hindrance[10] |

Note: This table provides a general qualitative comparison. Actual rates are highly dependent on specific reaction conditions.

Experimental Protocols for Kinetic Analysis

Determining the rate constant of an Sₙ2 reaction involving this compound requires careful monitoring of the concentration of reactants or products over time. A common approach is to use pseudo-first-order conditions.

Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol is adapted for a reaction where either a reactant or product has a distinct UV-Vis absorbance profile.

1. Reagent Preparation:

- Prepare a stock solution of this compound in a suitable polar aprotic solvent (e.g., acetone (B3395972) or acetonitrile). A typical concentration is ~0.1 M.

- Prepare a stock solution of the nucleophile (e.g., sodium azide (B81097) or potassium iodide) in the same solvent. To achieve pseudo-first-order conditions, this solution should be at a significantly higher concentration (e.g., 1.0 M) than the substrate.

2. Spectrometer Setup:

- Calibrate the UV-Vis spectrophotometer using a reference cuvette containing only the solvent.[11]

- Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored (e.g., the product).[11]

- Configure the instrument for a kinetics run, setting the desired wavelength, sampling interval (e.g., every 30 seconds), and total run time.[11]

3. Reaction Initiation and Data Collection:

- Equilibrate separate solutions of the substrate and the nucleophile to the desired reaction temperature in a water bath.

- To initiate the reaction, rapidly mix a known volume of the substrate solution into the nucleophile solution (or vice-versa) directly in the cuvette, ensuring thorough mixing.

- Immediately begin data collection, recording the absorbance at λ_max as a function of time.

4. Data Analysis:

- Under pseudo-first-order conditions (where [Nucleophile] >> [Substrate]), the reaction rate is approximately dependent only on the substrate concentration.

- The integrated rate law for a pseudo-first-order reaction is: ln(A_∞ - A_t) = -k't + ln(A_∞ - A_0), where A_t is the absorbance at time t, A_∞ is the final absorbance, A_0 is the initial absorbance, and k' is the pseudo-first-order rate constant.

- A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k'.

- The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile: k = k' / [Nucleophile].

Visualizing Reaction Pathways and Workflows

Diagram 1: Sₙ2 Reaction Mechanism

Caption: Concerted Sₙ2 mechanism showing backside attack and transition state.

Diagram 2: Experimental Workflow for Kinetic Analysis

Caption: A typical experimental workflow for determining Sₙ2 rate constants.

Conclusion

This compound is a highly effective substrate for Sₙ2 reactions, a characteristic owed to the stabilizing nature of the benzylic position. The para-fluoro substituent subtly modulates this reactivity through a combination of inductive withdrawal and mesomeric donation, with the overall effect being relatively minor. Its predictable reactivity makes it an invaluable tool for introducing the 4-fluorobenzyl group in the synthesis of complex molecules.[1] Kinetic studies, typically performed under pseudo-first-order conditions, are essential for quantifying its reactivity with various nucleophiles and optimizing reaction conditions for applications in research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 4. youtube.com [youtube.com]

- 5. idc-online.com [idc-online.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. homepages.gac.edu [homepages.gac.edu]

An In-depth Technical Guide to 4-Fluorobenzyl Bromide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl bromide (CAS No: 459-46-1) is a halogenated aromatic compound widely utilized in organic synthesis as a potent alkylating agent.[1][2] Its primary function is to introduce the 4-fluorobenzyl moiety into a diverse range of molecules. This capability makes it an indispensable building block in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of complex organic structures, including advanced pharmaceutical intermediates.[3][4] The reactivity of this compound is centered on the electrophilic nature of its benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions.[2] The presence of a fluorine atom on the aromatic ring can impart unique and desirable properties to the final product, such as enhanced metabolic stability, increased thermal stability, and modified electronic characteristics, making fluorinated compounds highly sought after in drug discovery and materials science.[2][3][4]

Core Alkylation Mechanism: A Duality of Pathways

The alkylating power of this compound stems from its susceptibility to nucleophilic substitution at the benzylic carbon. This process can proceed through two distinct, and often competing, mechanistic pathways: the Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution) reactions. The predominant pathway is dictated by several factors, including the nature of the nucleophile, the solvent system, and the stability of potential intermediates.

The Sₙ2 Pathway: A Concerted Approach

For this compound, the Sₙ2 mechanism is generally the more common pathway.[2][3][4] This mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside relative to the bromine atom (the leaving group).[5] Simultaneously, the carbon-bromine bond breaks, and a new carbon-nucleophile bond forms.[5]

This pathway is favored for primary halides like this compound due to the relatively low steric hindrance around the reaction center, which allows for the nucleophile's approach.[5][6] The reaction kinetics are second-order, meaning the rate is dependent on the concentration of both the this compound and the nucleophile.[5]

The Sₙ1 Pathway: A Stepwise Alternative

While less common for primary halides, benzylic systems like this compound can undergo substitution via the Sₙ1 mechanism under specific conditions.[7][8] This is a two-step process that begins with the slow, rate-determining departure of the bromide leaving group to form a planar benzylic carbocation intermediate.[5][9] This carbocation is notably stabilized by resonance, with the positive charge delocalized across the aromatic ring, which makes the Sₙ1 pathway accessible.[10][11] In the second, rapid step, the nucleophile attacks the carbocation to form the final product.[5]

The Sₙ1 mechanism is favored by conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents (e.g., water, ethanol) and weaker, often neutral, nucleophiles.[10][12] The rate of an Sₙ1 reaction is first-order and depends only on the concentration of the substrate, this compound.[5][13]

Data Presentation

Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of this compound.[1][14][15][16][17]

| Property | Value |

| CAS Number | 459-46-1 |

| Molecular Formula | C₇H₆BrF |

| Molecular Weight | 189.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 85 °C at 15 mmHg |

| Density | 1.517 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.547 |

| Flash Point | >113 °C (>235.4 °F) - closed cup |

| Solubility | Insoluble in water; soluble in organic solvents (ethanol, ether) |

Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms

The choice between Sₙ1 and Sₙ2 pathways is critical for reaction design and outcome prediction.

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Rate Law | Rate = k[Alkyl Halide] (First-order)[5] | Rate = k[Alkyl Halide][Nucleophile] (Second-order)[5] |

| Mechanism | Two-step (dissociative)[6][9] | One-step (concerted)[6][9] |

| Intermediate | Resonance-stabilized benzylic carbocation[10][11] | None (a single transition state)[9] |

| Favored By | ||

| Substrate | Tertiary > Secondary, Benzylic, Allylic[6][10] | Methyl > Primary > Secondary[5] |

| Nucleophile | Weak, neutral (e.g., H₂O, ROH)[10][12] | Strong, often anionic (e.g., RO⁻, CN⁻, RS⁻)[10][12] |

| Solvent | Polar protic (e.g., water, ethanol, acetic acid)[11][12] | Polar aprotic (e.g., acetone, DMF, DMSO)[11][12] |

| Stereochemistry | Racemization (attack from either face of planar carbocation)[9] | Inversion of configuration (backside attack)[9] |

Experimental Protocols

The following section provides a generalized, detailed methodology for the alkylation of a nucleophile using this compound. Specific conditions such as temperature, reaction time, and solvent may require optimization based on the specific nucleophile used.

General Protocol for N-Alkylation of an Amine

This protocol describes the alkylation of a primary or secondary amine using this compound with a weak inorganic base.

1. Materials and Equipment:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base

-

Anhydrous solvent (e.g., Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF))

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for work-up and purification

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

2. Reaction Setup:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

To the round-bottom flask, add the amine (1.0 eq) and the anhydrous solvent (provide sufficient volume to ensure stirring, e.g., 10 mL per mmol of amine).

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution/suspension.[18]

3. Alkylation Procedure:

-

To the stirred mixture, add this compound (1.1 eq) dropwise at room temperature.[18]

-

Heat the reaction mixture to an appropriate temperature (e.g., room temperature to 80°C) and stir vigorously.[18][19]

-

Monitor the reaction's progress by TLC until the starting amine is consumed (typically 2-24 hours).[20][21]

4. Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.[18]

-

Concentrate the filtrate under reduced pressure to remove the solvent.[20]

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water, followed by brine.[22]

5. Purification:

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[21]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[18][20]

General Protocol for O-Alkylation of a Phenol or Alcohol

This protocol is adapted for the alkylation of hydroxyl groups, which often require a stronger base for deprotonation.

1. Materials and Equipment:

-

Phenol or alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Strong base (e.g., Sodium hydride (NaH), 60% dispersion in oil, 1.2 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

-

Round-bottom flask, magnetic stir bar, and inert atmosphere setup

-

Ice bath

-

Standard work-up and purification equipment

2. Reaction Setup:

-

Under an inert atmosphere, add the alcohol/phenol (1.0 eq) to a flask containing anhydrous solvent.

-

Cool the flask in an ice bath (0 °C).

3. Deprotonation and Alkylation:

-

Carefully add the base (e.g., NaH) portion-wise to the cooled solution.[23] Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

While maintaining the temperature at 0 °C, add a solution of this compound (1.2 eq) in the anhydrous solvent dropwise.[22]

-

Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.[22]

4. Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[22]

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[22]

-

Purify the crude product via flash column chromatography.

Conclusion

This compound is a highly effective and versatile alkylating agent, crucial for the synthesis of a wide array of organic compounds.[3][4] Its reactivity is primarily governed by the Sₙ2 mechanism, favored by its primary benzylic structure and the use of strong nucleophiles in polar aprotic solvents. However, the resonance stabilization of the corresponding benzylic carbocation allows for a competing Sₙ1 pathway under conditions such as polar protic solvents and weak nucleophiles. This dual reactivity, combined with the beneficial properties imparted by the fluorine atom—such as enhanced metabolic stability and altered lipophilicity—solidifies the importance of this compound as a cornerstone reagent for professionals in drug discovery, materials science, and fine chemical synthesis.[2] A thorough understanding of its mechanistic behavior is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. byjus.com [byjus.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound | 459-46-1 [chemicalbook.com]

- 15. This compound 97 459-46-1 [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

- 17. This compound | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl bromide is a vital reagent in organic synthesis, prized for its role as a versatile alkylating agent. Its unique combination of a reactive benzylic bromide and a fluorine-substituted aromatic ring makes it an invaluable building block in the pharmaceutical, agrochemical, and materials science industries. The presence of the fluorine atom can significantly influence the physicochemical properties of the final products, such as metabolic stability and binding affinity, making it a key component in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its key chemical reactions.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrF | [1][2] |

| Molecular Weight | 189.02 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 85 °C at 15 mmHg | [4] |

| Density | 1.517 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.547 | [4] |

| CAS Number | 459-46-1 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of 4-fluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl (B1604629) radical.[1]

Experimental Protocol: Radical Bromination of 4-Fluorotoluene

This protocol details the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.[5]

Materials:

-

4-Fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Dilute aqueous sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (300 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 300-mL round-bottom flask, add 16.6 g of 4-fluorotoluene, 30.0 g of N-bromosuccinimide (NBS), and 0.5 g of benzoyl peroxide.[5]

-

Add 150 mL of carbon tetrachloride to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide (B58015) byproduct.

-

Transfer the filtrate to a separatory funnel and wash it with a dilute aqueous sodium hydroxide solution to remove any remaining acidic impurities.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism.[1][6]

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles to introduce the 4-fluorobenzyl group. Common nucleophiles include alcohols, amines, thiols, and carbanions.[1]

General Experimental Protocol for S(_N)2 Reaction:

-

Dissolve the nucleophile in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

-

If the nucleophile is neutral (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to facilitate the reaction.

-

Add this compound (typically 1.0-1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Formation of Grignard Reagents

While benzyl bromides can form Grignard reagents, their reactivity can sometimes lead to side reactions like Wurtz coupling. The formation requires strictly anhydrous conditions.

Experimental Protocol for Grignard Reagent Formation:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the this compound solution to initiate the reaction (indicated by cloudiness and gentle refluxing).

-

Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting Grignard reagent is a grayish solution and should be used immediately in subsequent reactions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Expected Chemical Shifts (in CDCl₃):

-

~4.45 ppm (s, 2H): The two benzylic protons of the -CH₂Br group will appear as a singlet.

-

~7.00-7.40 ppm (m, 4H): The four aromatic protons will appear as a multiplet due to coupling with each other and with the fluorine atom.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound.

Experimental Protocol for IR Spectroscopy:

-

For a liquid sample, the spectrum can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Place a drop of this compound on the salt plate or ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1220 cm⁻¹: C-F stretching vibration.

-

~1210 cm⁻¹: -CH₂- wagging vibration.

-

~600-500 cm⁻¹: C-Br stretching vibration.

-

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[8]

-

Inhalation: Avoid inhaling vapors as they can cause respiratory tract irritation.[4]

-

Skin and Eye Contact: Causes severe skin burns and eye damage. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, alcohols, and amines. It is also moisture-sensitive.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent for the introduction of the 4-fluorobenzyl moiety in organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an indispensable tool for researchers and professionals in drug discovery and materials science. Adherence to the detailed experimental protocols and safety guidelines outlined in this guide will ensure its safe and effective use in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 对氟溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

4-Fluorobenzyl bromide safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of 4-Fluorobenzyl Bromide

Introduction

This compound (CAS No. 459-46-1) is a substituted benzyl (B1604629) bromide reagent widely utilized by researchers, scientists, and drug development professionals.[1][2] Its importance lies in its role as a key intermediate in organic synthesis for preparing a range of biologically active compounds, including bronchodilators, neurochemicals, and antibacterials.[1][2][3] With the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol , this compound, also known as α-Bromo-4-fluorotoluene or 1-(Bromomethyl)-4-fluorobenzene, requires careful handling due to its hazardous properties.[2][4][5][6][7] This guide provides a comprehensive overview of its safety data, handling protocols, and emergency procedures.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid that is sensitive to moisture and reacts with water to produce toxic fumes.[1][2][6] It is stable at room temperature when stored in a closed container under normal conditions.[1][2]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][2][8] |

| Molecular Formula | C₇H₆BrF | [4] |

| Molecular Weight | 189.02 g/mol | [5] |

| CAS Number | 459-46-1 | [4][5] |

| Boiling Point | 85 °C @ 15 mmHg | [1][5][8] |

| Density | 1.517 g/mL @ 25 °C | [1][5] |

| Flash Point | 74.8 °C or >110 °C (>230 °F) | [1][2][8] |

| Refractive Index | 1.547 (n20/D) | [1][5] |

| Vapor Pressure | 0.143 mmHg @ 25 °C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. It is a lachrymator, meaning it causes tearing, and can cause severe burns to the skin, eyes, and respiratory and digestive tracts.[2][6]

| Classification | Code | Description | Source(s) |

| GHS Pictogram | GHS05 | Corrosion | [7] |

| Signal Word | Danger | [7][9][10] | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage | [9][10][11] |

| H318 | Causes serious eye damage | [9][11][12] | |

| H335 | May cause respiratory irritation | [12] | |

| Hazard Class | 8 | Corrosive substances | [2] |

| Packing Group | III | [2] | |

| NFPA Health Hazard | 3 | Short exposure could cause serious temporary or residual injury | [12] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and risk.

Handling Procedures

-

Ventilation: Always handle the product in a well-ventilated area, such as a chemical fume hood, or within a closed system to keep airborne concentrations low.[6][8][10]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[12] Contaminated clothing must be removed immediately and washed before reuse.[6]

-

Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[6][12][13] Avoid breathing any mists, vapors, or spray.[8][12]

-

Equipment: Use non-sparking tools and ensure proper grounding procedures are followed to prevent static discharge.[12]

Storage Conditions

-

Environment: The storage area must be cool, dry, and well-ventilated.[1][2][6]

-

Protection: Protect from moisture, as it reacts with water.[2][6] It is recommended to store the material under an inert atmosphere.[8][12]

-

Incompatible Materials: Store away from incompatible substances such as bases, strong oxidizing agents, alcohols, amines, and metals.[6][8][13]

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to prevent personal exposure.

| Protection Type | Specification | Source(s) |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [6][10][12] |

| Skin | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [6][8][10] |

| Respiratory | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator with a filter for organic gases and vapors (Type A, Brown) is recommended. | [8][10] |

Emergency and First Aid Protocols

Immediate and appropriate action is crucial in the event of an emergency. Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the workstation.[6]

First Aid Measures

-

Inhalation: Remove the victim to fresh air immediately.[6][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][12][13]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][12] Get immediate medical aid.[6][12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[6][12]

-

Ingestion: Do NOT induce vomiting.[4][6][12] If the victim is conscious and alert, rinse their mouth with water and give a cupful of water to drink.[6] Never give anything by mouth to an unconscious person.[6][12] Call for immediate medical assistance.[8]

Accidental Release Measures

In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[12] Absorb the spill with an inert, dry material such as sand, silica (B1680970) gel, or vermiculite.[8][13] Collect the absorbed material and place it into a suitable, closed container for disposal.[8][13] Do not allow the chemical to enter drains or waterways.[8]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[12][13]

-

Inappropriate Media: DO NOT USE WATER. The material reacts with water, which can generate flammable or explosive hydrogen gas if in contact with metal surfaces.[13]

-

Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, hydrogen bromide, and gaseous hydrogen fluoride.[8][13]

-

Protective Gear: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode and full protective gear.[8][13]

Caption: Logical flow for emergency response to a spill or personal exposure.

Toxicological and Ecological Information

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] There is no available LD50/LC50 data, and it is not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65.[6] However, the primary known effects are severe irritation and chemical burns to the points of contact.[6] Inhalation may cause delayed pulmonary edema.[6][13]

Ecological Information

There is no specific data available on the toxicity of this compound to fish, daphnia, or other aquatic invertebrates.[4] Due to the lack of data and its hazardous nature, the chemical should not be allowed to enter drains or the environment.[8] It is expected to be mobile in the environment due to its volatility.[8]

Transportation and Disposal

-

Transportation: this compound is classified for transport under UN number 3265, as a corrosive liquid, acidic, organic, n.o.s.[2] It falls under Hazard Class 8 and Packing Group III.[2]

-

Disposal: Waste from this material must be considered hazardous.[8] Disposal should be carried out in accordance with all applicable local, regional, and national regulations.[10] Chemical waste generators must ensure complete and accurate classification of the waste.[8]

References

- 1. This compound | 459-46-1 [chemicalbook.com]

- 2. This compound CAS 459-46-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound 97 459-46-1 [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 对氟溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. This compound(459-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Solubility of 4-Fluorobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-fluorobenzyl bromide in various organic solvents. This information is critical for its application in organic synthesis, particularly in the development of novel pharmaceutical compounds where it serves as a key alkylating agent.

Core Concepts in Solubility

The solubility of a compound is dictated by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound is a substituted aromatic compound with a polar carbon-bromine bond and a carbon-fluorine bond, lending it a degree of polarity. However, the benzene (B151609) ring is non-polar, contributing to its solubility in a range of organic solvents.

Qualitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility of this compound | Solubility of Benzyl (B1604629) Bromide |

| Water | H₂O | Protic, Polar | Insoluble[1] | Slightly soluble[2][3] |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble[1] | Miscible[1][2][3][4][5] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Non-polar | Soluble[1] | Miscible[1][2][3][4][5] |

| Benzene | C₆H₆ | Aprotic, Non-polar | Soluble[1] | Miscible[1][3][4][5] |

| Chloroform | CHCl₃ | Aprotic, Polar | Soluble | Not specified |

| Carbon Tetrachloride | CCl₄ | Aprotic, Non-polar | Not specified | Soluble[2], Miscible[4][5] |

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions.

Experimental Protocols

To determine the precise solubility of this compound in a specific solvent, the following experimental protocol can be employed. This method is a standard procedure for determining the solubility of a liquid in a liquid.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (liquid)

-

Selected organic solvent (e.g., ethanol, diethyl ether, benzene)

-

Calibrated glass pipettes or micropipettes

-

A set of clean, dry test tubes or vials with stoppers

-

Vortex mixer or magnetic stirrer

-

Constant temperature water bath

-

Analytical balance (for preparing solutions of known concentration if desired)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and the selected solvent to the desired experimental temperature using a constant temperature water bath.

-

Initial Miscibility Test: In a test tube, add 1 mL of the organic solvent. To this, add 1 mL of this compound. Stopper the test tube and shake vigorously for 10-20 seconds.

-

Observation: Observe the mixture. If a single, clear liquid phase is formed, the two liquids are considered miscible. If two distinct layers form, they are immiscible.

-

Quantitative Solubility Determination (if not miscible): a. Prepare a series of test tubes each containing a precisely measured volume of the organic solvent (e.g., 5 mL). b. Incrementally add small, known volumes of this compound to each test tube. c. After each addition, stopper the test tube and agitate it thoroughly using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to ensure adequate mixing. d. Allow the mixture to settle and observe for the formation of a separate phase or turbidity, which indicates that the saturation point has been reached. e. The solubility is the maximum amount of this compound that can be dissolved in the solvent before phase separation occurs. This can be expressed in terms of volume/volume percentage or converted to a mass/volume or molar concentration if the densities are known.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process for determining the solubility of a compound like this compound in a given solvent.

References

electrophilicity of the benzylic carbon in 4-Fluorobenzyl bromide

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 4-Fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in modern organic synthesis, valued for its role as an alkylating agent in the construction of complex molecules, particularly within the pharmaceutical and fine chemical industries. The reactivity of this compound is fundamentally governed by the electrophilic nature of its benzylic carbon. This guide provides a detailed examination of the factors influencing this electrophilicity, including electronic effects, reaction mechanisms, and quantitative reactivity data. Furthermore, it outlines key experimental protocols for assessing its reactivity and presents visualizations to clarify core concepts.

Introduction: The Electrophilic Nature of the Benzylic Carbon

The benzylic carbon in this compound is rendered electrophilic due to the strong inductive effect of the attached bromine atom, a good leaving group. This inherent electron deficiency makes it a prime target for attack by a wide range of nucleophiles.[1] Consequently, this compound is an excellent substrate for nucleophilic substitution reactions, enabling the introduction of the 4-fluorobenzyl moiety into various molecular scaffolds.[2][3] The presence of the fluorine atom on the aromatic ring subtly modulates the electronic properties of the molecule, influencing not only the reaction kinetics but also the physicochemical properties of the final product, such as lipophilicity and metabolic stability, which are critical considerations in drug design.[1][2]

Electronic Effects Governing Electrophilicity

The electrophilicity of the benzylic carbon is a result of a delicate balance between inductive and resonance effects exerted by the substituents on the benzene (B151609) ring and the leaving group.

-

Inductive Effect (-I): Both the bromine atom and the fluorine atom are highly electronegative and exert a strong electron-withdrawing inductive effect. The bromine atom's primary role is to polarize the C-Br bond, creating a significant partial positive charge (δ+) on the benzylic carbon and making it susceptible to nucleophilic attack. The para-fluorine atom also withdraws electron density from the aromatic ring through the sigma framework.

-

Resonance Effect (+R): The fluorine atom, possessing lone pairs of electrons, can donate electron density to the aromatic ring via a resonance effect. This +R effect partially counteracts its -I effect. The interplay between these opposing effects determines the overall electron density of the aromatic system and, consequently, its influence on the benzylic carbon.

For reactions proceeding via an S_N_2 mechanism, the inductive effects tend to dominate the reactivity profile. However, for reactions with any S_N_1 character, the resonance stabilization of the potential benzylic carbocation intermediate becomes a crucial factor.[4]

Reaction Mechanisms and Kinetics

This compound predominantly reacts via the bimolecular nucleophilic substitution (S_N_2) mechanism.[1][2][3] This is characteristic of primary benzylic halides.

S_N_2 Mechanism

The S_N_2 reaction is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion.[5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The transition state is crowded, involving five groups around the central carbon, making the reaction sensitive to steric hindrance.[6]

References

- 1. Arrange the following compounds in decreasing order of rate of solvolysis.. [askfilo.com]

- 2. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. oxfordreference.com [oxfordreference.com]

The Dual Nature of Fluorine: A Deep Dive into the Reactivity of 4-Fluorobenzyl Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzyl bromide is a versatile reagent in organic synthesis, frequently employed as an alkylating agent to introduce the 4-fluorobenzyl moiety into a wide range of molecules.[1][2] The presence of the fluorine atom at the para position of the benzene (B151609) ring introduces a fascinating duality of electronic effects that significantly influence the reactivity of the benzylic carbon. This technical guide provides a comprehensive analysis of the role of the fluorine substituent in the reactivity of this compound, with a focus on its impact on nucleophilic substitution reactions. We will explore the interplay of inductive and mesomeric effects, the competition between S(_N)1 and S(_N)2 reaction pathways, and the quantitative impact of the fluorine substituent as described by Hammett plots. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structure-reactivity relationships of this important synthetic building block.

The Electronic Effects of the Fluorine Substituent

The reactivity of the benzylic carbon in this compound is primarily dictated by the electronic properties of the fluorine atom. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network.[3][4] This effect decreases the electron density on the benzene ring and, by extension, on the benzylic carbon.

Simultaneously, the fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance or mesomeric effect (+M effect) increases the electron density on the ring, particularly at the ortho and para positions.[3][5]

The overall electronic influence of the fluorine substituent is a delicate balance of these two opposing effects. While the -I effect is generally stronger, the +M effect can play a significant role in stabilizing certain intermediates and transition states.

dot

Caption: Interplay of Inductive and Mesomeric Effects of Fluorine.

Nucleophilic Substitution Reactions: S(_N)1 vs. S(_N)2 Pathways

This compound readily undergoes nucleophilic substitution reactions. The preferred mechanism, either unimolecular (S(_N)1) or bimolecular (S(_N)2), is highly dependent on the reaction conditions and the subtle electronic influence of the fluorine substituent.[6][7]

The S(_N)2 Pathway

In the S(_N)2 mechanism, the nucleophile attacks the benzylic carbon in a single, concerted step, leading to the displacement of the bromide ion.[8][9] The rate of this reaction is sensitive to steric hindrance at the reaction center and the electrophilicity of the carbon atom.

The strong -I effect of the fluorine atom makes the benzylic carbon more electrophilic, which should, in principle, accelerate the S(_N)2 reaction. However, the +M effect, by donating electron density to the ring, can slightly counteract this effect. For S(_N)2 reactions of substituted benzyl (B1604629) bromides, electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups increase it. This is because the transition state has some developing negative charge on the leaving group, which is destabilized by electron-withdrawing substituents.

The S(_N)1 Pathway

The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[6][7] The stability of this benzylic carbocation is the rate-determining factor.